molecular formula C9H14O3 B8687746 2,2-Dimethyl-4-(propargyloxymethyl)-1,3-dioxolane

2,2-Dimethyl-4-(propargyloxymethyl)-1,3-dioxolane

Cat. No. B8687746
M. Wt: 170.21 g/mol
InChI Key: YIHVCVPUPCJWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-(propargyloxymethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-4-(propargyloxymethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-4-(propargyloxymethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,2-dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C9H14O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h1,8H,5-7H2,2-3H3

InChI Key

YIHVCVPUPCJWLF-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COCC#C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (1.32 g, 55 mmol) was added to a solution of 2,2-dimethyl-1,3-dioxolane-4-methanol (Aldrich) in THF (60 mL), and the resulting mixture was heated at reflux for 90 min then cooled to 0° C. Tetrabutylammonium iodide (370 mg), and propargyl bromide (80% in toluene, 6.22 mL, 50 mmol) (Aldrich) were added successively. After stirring for 150 min. at room temperature, 20 mL water was added and the THF was evaporated in vacuo. The aqueous layer was then extracted with diethyl ether (4×50 mL), and the combined organic layers were dried over magnesium sulfate and concentrated in vacuo to yield rac-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1-propyne.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.22 mL
Type
reactant
Reaction Step Three
Quantity
370 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 0° C. solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Aldrich, 1 g) in THF (20 mL) was treated with NaH (327 mg, 60% oil dispersion), then refluxed for 60 min. The resulting suspension was cooled in an ice bath, treated with nBu4NI (55 mg) and propargyl bromide (0.9 mL) then stirred at r.t. for 2 h. The reaction was partitioned between water and ether (2×) and the combined ether extacts were dried (MgSO4), concentrated to give 1.3 g of the title compound. MS ESI(+) m/e 170.9 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Two

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